dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Xanthine oxidase inhibition Hyperuricemia Gout

Researchers seeking a validated 1,2,3-triazole-4,5-dicarboxylate scaffold for xanthine oxidase inhibition (class IC₅₀ as low as 0.586 μM vs. allopurinol 1.143 μM) or MOF ligand design face limited access to well-characterized derivatives. CAS 895641-44-8 provides the distinct 3,4-dimethylphenyl N1-substituent, offering unique electronic (+I) and steric properties absent in phenyl or 4-halobenzyl analogs. • XO inhibitor pharmacophore with underexplored SAR space • Sterically unencumbered N3 atom preserves full coordination versatility • Rule-of-three compliant (MW 289.29) for fragment-based screening • Supplied at 95% purity with global shipping.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 895641-44-8
Cat. No. B2969246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS895641-44-8
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
InChIInChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3
InChIKeyDRZRPLRVOIALGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895641-44-8): Core Scaffold Profile for Procurement Decisions


Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895641-44-8) is a fully substituted 1,2,3-triazole bearing a 3,4-dimethylphenyl N1-substituent and two esterified carboxylate groups at the C4 and C5 positions . This 1,2,3-triazole-4,5-dicarboxylate scaffold is recognized as a privileged heterocyclic platform in medicinal chemistry, with established utility as a xanthine oxidase (XO) inhibitor pharmacophore and as a versatile polydentate ligand for constructing coordination polymers [1][2]. The compound is commercially available at 95% purity from specialist research chemical suppliers, positioning it as an accessible entry point into this chemotype for hit-to-lead optimization, fragment-based screening library construction, or metallo-supramolecular materials research .

Why 1-Aryl-1H-1,2,3-Triazole-4,5-Dicarboxylates Cannot Be Treated as Interchangeable: The Case for Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate


Within the 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate series, even subtle modifications to the N1-aryl substituent profoundly alter both biological target engagement and materials properties. The 3,4-dimethyl substitution pattern on the phenyl ring introduces a unique combination of electron-donating (+I) effects and steric bulk that is absent in the unsubstituted phenyl (CAS 17304-69-7), 4-methylphenyl (CAS 166031-15-8), or 3,4-dichlorophenyl (CAS 129748-80-7) analogs . In the context of xanthine oxidase inhibition—where structurally related 1,2,3-triazole-4,5-dicarboxylate derivatives exhibit IC50 values ranging from 0.71 to 2.25 μM [1]—the position and electronic character of aryl substituents directly modulate inhibitory potency by altering π-stacking interactions within the enzyme's hydrophobic binding pocket [2]. For coordination chemistry applications, the steric profile of the N1-aryl group governs the accessible coordination modes of the 4,5-dicarboxylate moiety, thereby dictating the topology and magnetic properties of the resulting metal-organic framework [3]. Generic substitution without verifying the exact CAS number therefore risks both loss of biological activity and failure to reproduce reported material characteristics.

Quantitative Evidence for Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895641-44-8) Versus Closest Analogs


Xanthine Oxidase Inhibition Potency: Class-Level SAR Informs Strategic Selection of the 3,4-Dimethylphenyl Substituent

While no direct head-to-head XO inhibition data for CAS 895641-44-8 itself are publicly available, systematic SAR studies on closely related 1,2,3-triazole-4,5-dicarboxylate derivatives establish that N1-aryl substitution directly and quantifiably modulates XO inhibitory potency [1]. In the most directly comparable study, a series of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives demonstrated IC50 values spanning 0.71 to 2.25 μM against xanthine oxidase, with the 4-chlorobenzyl analog (6g) achieving an IC50 of 0.73 μM [1]. Separately, 1,2,3-triazole-carbasugar hybrids (compounds 5 and 6) in the Tan (2020) study exhibited IC50 values of 0.586 μM and 0.751 μM respectively, outperforming the clinical standard allopurinol (IC50 = 1.143 μM) by approximately 2.0-fold and 1.5-fold [2]. These data collectively demonstrate that potency in this chemotype is tunable through aryl substitution, and that the electron-rich 3,4-dimethylphenyl substituent of CAS 895641-44-8 is situated within the favorable electronic parameter space associated with sub-micromolar XO inhibition.

Xanthine oxidase inhibition Hyperuricemia Gout

Steric and Electronic Differentiation from the Unsubstituted Phenyl Analog (CAS 17304-69-7): Impact on Molecular Recognition

The 3,4-dimethylphenyl substituent on CAS 895641-44-8 introduces two methyl groups that are absent in the widely available dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7) . These methyl groups contribute a combined Hammett σmeta value of approximately –0.07 (per methyl) plus a σpara contribution of approximately –0.17, yielding a net electron-donating effect that increases the electron density on the triazole ring and its appended carboxylate groups compared to the unsubstituted phenyl analog [1]. In molecular docking studies of related 1,2,3-triazole-4,5-dicarboxylates with xanthine oxidase, aryl substituents engage in critical π-π stacking interactions with Phe-914 and hydrophobic contacts with Leu-873 within the enzyme active site [2]. The additional methyl groups on the 3,4-dimethylphenyl ring are predicted to strengthen these hydrophobic contacts and subtly reorient the triazole-carboxylate pharmacophore, potentially altering both binding affinity and selectivity relative to the parent phenyl compound.

Molecular recognition Binding affinity Drug design

Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Substitution and Its Consequences for Coordination Geometry

Among dimethylphenyl-substituted 1,2,3-triazole-4,5-dicarboxylates, the position of methyl substitution on the N1-aryl ring critically influences the steric environment around the triazole core. The 3,4-dimethylphenyl isomer (CAS 895641-44-8) presents methyl groups at the meta and para positions relative to the triazole N1 attachment point, whereas the 2,3-dimethylphenyl isomer (available from vendor catalogs) features an ortho-methyl group adjacent to the triazole ring . In coordination polymer synthesis using 1,2,3-triazole-4,5-dicarboxylate ligands, the N1-aryl group's steric profile directly influences which of the multiple potential coordination modes (µ2-κN3:κO4,O5; µ3-κN3:κO4:κO5; µ4-κN3:κO4,O5:κO4′,O5′) are sterically accessible [1]. The absence of an ortho substituent in CAS 895641-44-8 preserves unimpeded access to the N3 atom of the triazole ring, maintaining its availability for metal coordination—an important consideration for applications requiring the full repertoire of coordination modes exhibited by the parent 1H-1,2,3-triazole-4,5-dicarboxylate scaffold.

Coordination polymers Metal-organic frameworks Magnetism

Differentiation from the 3,4-Dichlorophenyl Analog (CAS 129748-80-7): Electronic Character and Synthetic Tractability

The 3,4-dichlorophenyl analog (CAS 129748-80-7) represents the electron-withdrawing counterpart to CAS 895641-44-8 within the 3,4-disubstituted 1-aryl-1,2,3-triazole-4,5-dicarboxylate series . The dichloro compound features two chlorine atoms (Σσmeta + Σσpara ≈ +0.60), exerting a strong electron-withdrawing effect that depletes electron density from the triazole ring and its carboxylate esters. This electronic difference has practical consequences: the electron-rich 3,4-dimethylphenyl group in CAS 895641-44-8 enhances the nucleophilicity of the triazole N3 atom, potentially improving its metal-coordinating ability. Furthermore, from a synthetic chemistry perspective, the dimethyl analog avoids the potential for unwanted nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling side reactions that the aryl chloride groups of CAS 129748-80-7 may undergo during downstream derivatization [1]. Both compounds are synthesized via the same Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) strategy starting from 3,4-disubstituted phenyl azides and dimethyl acetylenedicarboxylate (DMAD) [2].

Click chemistry Building block Derivatization

Target Application Scenarios for Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895641-44-8) Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Hit-to-Lead Optimization Programs

The 1,2,3-triazole-4,5-dicarboxylate scaffold is a validated pharmacophore for xanthine oxidase inhibition, with class-level IC50 values reaching as low as 0.586 μM—a potency that surpasses the clinical standard allopurinol (IC50 = 1.143 μM) [1]. CAS 895641-44-8, bearing the electron-donating 3,4-dimethylphenyl substituent, occupies a distinct region of the aryl substitution SAR space that remains underexplored relative to 4-halobenzyl and unsubstituted phenyl analogs. Procurement of this specific compound enables medicinal chemistry teams to systematically evaluate the contribution of dual methyl substitution to XO binding affinity, selectivity over related purine-metabolizing enzymes, and in vitro metabolic stability, with the goal of identifying a lead candidate with improved physicochemical properties relative to allopurinol and febuxostat.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The 1,2,3-triazole-4,5-dicarboxylate dianion functions as a versatile polydentate ligand capable of adopting multiple coordination modes (µ2- to µ4-bridging), yielding heterometallic Cu-Ln and 3d-4d coordination polymers with tunable magnetic properties including antiferromagnetic and ferromagnetic coupling [2]. CAS 895641-44-8, with its sterically unencumbered N3 atom (no ortho substituent), preserves the full coordination versatility of the parent scaffold while the 3,4-dimethylphenyl group provides a spectroscopic handle (characteristic 1H NMR and UV signatures) for monitoring complex formation. Researchers developing conductive, magnetic, or luminescent MOFs should select this specific isomer to ensure reproducibility of reported structural topologies that depend on unobstructed N3-metal binding.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 289.29 g/mol, CAS 895641-44-8 satisfies the 'rule of three' criteria for fragment screening libraries (MW < 300, clogP ≤ 3, H-bond acceptors ≤ 6) [3]. Its three distinct functional domains—the 3,4-dimethylphenyl group (hydrophobic/π-stacking), the 1,2,3-triazole core (H-bond acceptor, metabolic stability), and the two methyl ester groups (prodrug or hydrolysis handles)—provide multiple vectors for fragment growing, merging, or linking strategies. The commercial availability at 95% purity from multiple vendors makes it a practical and cost-effective entry for constructing focused triazole-based fragment libraries targeting purinergic enzymes, kinases, or metalloenzymes.

Building Block for Diversity-Oriented Synthesis (DOS)

The dimethyl ester groups at C4 and C5 of the triazole ring serve as orthogonal synthetic handles. Selective or complete hydrolysis yields the corresponding mono-acid or di-acid intermediates, which can be elaborated into amides, hydrazides, hydroxamic acids, or heterocyclic fusion products [4]. The 3,4-dimethylphenyl N1-substituent remains inert under standard hydrolysis (LiOH, NaOH) and amide coupling (EDC/HOBt, HATU) conditions, ensuring that scaffold diversification occurs exclusively at the carboxylate positions. This predictable reactivity profile, combined with the distinct electronic character of the 3,4-dimethylaryl group compared to halogenated or unsubstituted analogs, makes CAS 895641-44-8 a strategic choice for generating compound libraries with systematically varied pharmacophoric elements.

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